Dimethyl hydrogen phosphate
Overview
Description
Dimethyl hydrogen phosphate (DMHP) is a syrupy pale yellow liquid . It is a dialkyl phosphate . The molecular formula of DMHP is C2H7O4P .
Synthesis Analysis
DMHP can be prepared by methanolysis of phosphorus trichloride or by heating diethylphosphite in methanol . In aqueous solutions, DMHP was stable for a period of time before degradation began .
Molecular Structure Analysis
The molecular weight of DMHP is 126.05 g/mol . The IUPAC name for DMHP is dimethyl hydrogen phosphate . The InChI for DMHP is InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) .
Chemical Reactions Analysis
DMHP is stable in water at 37 degrees for a short time before it starts to decompose by hydrolysis . The rate of hydrolysis depends on temperature, DMHP concentration, and pH of the solution . DMHP is more stable in slightly alkaline than in acidic or neutral solution .
Physical And Chemical Properties Analysis
DMHP is a syrupy pale yellow liquid . The molecular weight of DMHP is 126.05 g/mol . The IUPAC name for DMHP is dimethyl hydrogen phosphate . The InChI for DMHP is InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) .
Scientific Research Applications
Urethane Synthesis
DMHP is used as an acid catalyst in the synthesis of urethane . The reaction of phenyl isocyanate (PhNCO) and butan-1-ol (BuOH) has been selected to describe the energetic and structural features of the catalyst-free urethane formation. The catalytic activities of DMHP have been compared by adding them to the PhNCO–BuOH model system .
Electrocatalysis in Deep Eutectic Solvents
DMHP has applications in electrocatalysis within deep eutectic solvents . Deep eutectic solvents (DESs) are renowned for their eco-friendly, safe, and cost-effective nature, presenting myriad advantages, including extensive opportunities for material innovation and utilization as reaction media in electrocatalysis .
Thermodynamic Properties in Ionic Liquids
DMHP-based ionic liquids have been studied for their thermodynamic properties . These properties are useful for applications such as working fluids in absorption refrigeration technology .
Chemical Synthesis
DMHP is a versatile compound used in various industrial and research settings with applications in chemical synthesis .
Catalysis
DMHP is used as a catalyst in various chemical reactions .
Analytical Chemistry
Safety and Hazards
DMHP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
Dimethyl hydrogen phosphate, also known as dimethyl phosphite, is an organophosphorus compound . It is a reagent for generating other organophosphorus compounds, exploiting the high reactivity of the P-H bond . The primary targets of this compound are therefore other organophosphorus compounds that it helps generate .
Mode of Action
The compound interacts with its targets through a process known as methanolysis . This involves the cleavage of the P-N bond to form O,S-dimethyl hydrogen thiophosphate . This is then hydrolyzed at either the P-O bond to form S-methyl dihydrogen thiophosphate, or the P-S bond to form methyl dihydrogen phosphate .
Biochemical Pathways
The biochemical pathways affected by dimethyl hydrogen phosphate involve the generation of other organophosphorus compounds . The compound’s tautomeric nature made it desirable as a precursor to the G-series compounds . The now obsolete process, which used it as a precursor, was called the DMHP process .
Pharmacokinetics
Given its chemical properties such as its solubility in water , it can be inferred that these properties would influence its bioavailability.
Result of Action
The result of the action of dimethyl hydrogen phosphate is the generation of other organophosphorus compounds . These compounds have various applications, including use in the production of pesticides .
Action Environment
The action of dimethyl hydrogen phosphate is influenced by environmental factors such as temperature and pH . The compound is stable under certain conditions, but it can undergo oxidation when it comes into contact with oxygen . It is more stable in slightly alkaline conditions than in acidic or neutral solutions .
properties
IUPAC Name |
dimethyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUKTXOBAWVSHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(O)OC | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
Record name | DIMETHYL PHOSPHATE | |
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Related CAS |
32586-82-6 (hydrochloride salt) | |
Record name | Dimethyl phosphate | |
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DSSTOX Substance ID |
DTXSID5025150 | |
Record name | Dimethyl phosphate | |
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Molecular Weight |
126.05 g/mol | |
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Physical Description |
Syrupy pale yellow liquid. (NTP, 1992), Liquid | |
Record name | DIMETHYL PHOSPHATE | |
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Record name | Phosphoric acid, dimethyl ester | |
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Boiling Point |
342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | DIMETHYL PHOSPHATE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | DIMETHYL PHOSPHATE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | DIMETHYL PHOSPHATE | |
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Density |
1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | DIMETHYL PHOSPHATE | |
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Product Name |
Dimethyl hydrogen phosphate | |
CAS RN |
813-78-5, 53396-59-1 | |
Record name | DIMETHYL PHOSPHATE | |
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Record name | Dimethyl phosphate | |
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Record name | Dimethyl hydrogen phosphate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dimethyl phosphate?
A1: Dimethyl phosphate has the molecular formula C2H7O4P and a molecular weight of 142.06 g/mol.
Q2: Are there any characteristic spectroscopic features of dimethyl phosphate?
A2: Yes, researchers have extensively studied the vibrational spectra of DMP. Infrared (IR) and Raman spectroscopy reveal distinct bands corresponding to specific molecular vibrations. For example, the P=O stretching vibration appears around 1250 cm-1 in the IR spectrum. [] Detailed assignments of IR and Raman bands provide insights into the structure and bonding of DMP. []
Q3: What are the preferred conformations of dimethyl phosphate?
A3: Dimethyl phosphate exhibits conformational flexibility around its O-P bonds. Theoretical studies indicate that the gauche-gauche (g,g) conformation is the most stable form in the absence of metal ions. [, ]
Q4: How do metal ions influence the conformation of dimethyl phosphate?
A4: Metal ions like sodium (Na+) and magnesium (Mg2+) can significantly alter the conformational preferences of DMP. Theoretical studies suggest that the presence of these ions favors a more extended conformation compared to free DMP. [, , ] This interaction is particularly relevant in biological systems where DMP, as a model for the phosphate group in DNA, interacts with metal ions.
Q5: Why is the interaction of DMP with metal ions relevant to biological systems?
A5: DMP serves as a simplified model for the phosphate backbone in nucleic acids like DNA and RNA. [, ] Understanding how DMP interacts with metal cations provides insights into the behavior of these biomolecules. For instance, Mg2+ plays a crucial role in DNA stability and function. Studies indicate that Mg2+ prefers outer-sphere coordination with DMP, while Ca2+ tends to bind directly. []
Q6: How stable is dimethyl phosphate in aqueous solutions?
A6: Dimethyl phosphate exhibits slow hydrolysis under neutral pH conditions. The half-life of DMP hydrolysis at pH 7 and 60 °C is estimated to be 8454 years. [] This highlights the inherent stability of the phosphate diester bond, a crucial feature for its biological roles.
Q7: Can the hydrolysis of dimethyl phosphate be catalyzed?
A7: Yes, certain metal cations can dramatically accelerate the hydrolysis of DMP. Notably, Ce4+ cations at pH 1.8 and 60 °C reduce the half-life of DMP hydrolysis to 22 minutes. [] This finding has implications for understanding the role of metal ions in biological phosphate ester hydrolysis.
Q8: Are there biomimetic models that can catalyze DMP hydrolysis?
A8: Researchers have developed dinuclear metal complexes, such as Fe(III)...Zn(II) complexes, that mimic the active sites of enzymes like purple acid phosphatase (PAP). These complexes exhibit catalytic activity towards DMP hydrolysis, providing valuable insights into the enzymatic mechanisms of phosphate ester cleavage. []
Q9: Does dimethyl phosphate have any applications in organic synthesis?
A9: Yes, DMP derivatives, particularly dimethyl phosphate ionic liquids, have shown promising applications as solvents and catalysts in organic synthesis. For example, they have been successfully employed in Knoevenagel condensation reactions. [] Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to conventional solvents.
Q10: What is the environmental fate of dimethyl phosphate?
A10: Several studies have investigated the biodegradation of DMP. Certain bacterial species can cleave DMP and utilize it as a sole phosphorus source. [] Understanding the microbial degradation pathways of DMP is crucial for assessing its environmental impact and developing bioremediation strategies.
Q11: Is dimethyl phosphate toxic?
A11: While DMP itself is relatively non-toxic, some of its derivatives, particularly certain organophosphate insecticides, exhibit high toxicity due to their potent cholinesterase inhibition properties. These compounds, such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate), are designed to disrupt the nervous system of insects. [, , , , , , , , ] Therefore, it is crucial to distinguish between the toxicity profiles of DMP and its various derivatives.
Q12: How is computational chemistry used to study dimethyl phosphate?
A12: Computational methods, such as density functional theory (DFT) calculations, play a vital role in understanding the properties and reactivity of DMP. Researchers employ these methods to:
- Investigate conformational preferences and energetics of DMP. [, , ]
- Study interactions with metal ions and water molecules. [, ]
- Explore reaction mechanisms of DMP hydrolysis and catalytic processes. []
- Analyze vibrational spectra and compare them with experimental data. []
- Predict and understand the structure-activity relationships of DMP derivatives. [, , ]
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